3-amino-N-benzylbenzamide
Overview
Description
3-amino-N-benzylbenzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Poly(ADP-Ribose) Synthesis Inhibition
3-Amino-N-benzylbenzamide is known for its role as an inhibitor of the synthesis of poly(adenosine diphosphate-ribose) (ADP-ribose). This inhibition can affect various biological processes, including cell viability, glucose metabolism, and DNA synthesis. Such properties make it a critical compound in exploring the functions of ADP-ribose in cellular metabolism and DNA repair mechanisms. However, its applications are limited due to the challenge of finding a dose that inhibits the synthetase without causing additional metabolic effects (Milam & Cleaver, 1984).
Anticonvulsant Activity
This compound has been studied for its anticonvulsant properties. Research indicates that derivatives of this compound, particularly 3-benzyl-1,2,3-benzotriazin-4(3H)-ones, show significant activity in seizure models, suggesting potential applications in the treatment of convulsive disorders (Komet, 1997).
Antioxidant Activity and Electrochemical Behavior
Amino-substituted benzamide derivatives, including this compound, have been investigated for their antioxidant capabilities. These compounds demonstrate potential as powerful antioxidants due to their ability to scavenge free radicals. The electrochemical oxidation mechanisms of these compounds are crucial for understanding their free radical scavenging activity, and their study contributes significantly to the field of antioxidant research (Jovanović et al., 2020).
Radiosensitization and DNA Damage Repair
Studies have shown that this compound can enhance the response of mammalian cells to ionizing radiation and alkylating agents, making it a potential candidate for cancer treatment strategies that involve radiosensitization. Its role in poly(ADP-ribose) synthesis is also relevant in understanding the repair of DNA damage (Ben-hur et al., 1985).
Inhibition of Malignant Transformation
This compound has shown potential in inhibiting malignant transformation in vitro when exposed to x-rays, ultraviolet light, and chemical carcinogens. These findings suggest a different mechanism regulating malignant transformation compared to DNA repair and mutagenesis, possibly associated with alterations in poly(ADP-ribosyl)ation (Borek et al., 1984).
Green Synthesis and Solvatochromic Fluorescence
The compound has been involved in green synthesis processes, demonstrating intriguing solvatochromic behavior in various solvents. This aspect is significant in the development of environmentally friendly synthetic methods and the study of fluorescence properties of organic compounds (More et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-amino-N-benzylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLMPFXNGNFLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400762 | |
Record name | 3-amino-N-benzylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54977-91-2 | |
Record name | 3-amino-N-benzylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-N-benzylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.